molecular formula C5H10ClNO B087885 2-Chloro-N,N-dimethylpropanamide CAS No. 10397-68-9

2-Chloro-N,N-dimethylpropanamide

Cat. No. B087885
CAS RN: 10397-68-9
M. Wt: 135.59 g/mol
InChI Key: WDOAUKIEENWZNC-UHFFFAOYSA-N
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Description

Synthesis Analysis 2-Chloro-N,N-dimethylpropanamide is an important synthesis intermediate used in various chemical processes. A novel synthetic route for this compound involves starting with propargyl alcohol and dipropylamine, followed by catalytic oxidation to form 3-dipropylaminoacrolein. This is then subjected to a Knoevenagel condensation with 2-cyano-N,N-dimethylacetamide and cyclization with hydrochloride, achieving a total yield of more than 65% and a product purity above 99% (Du Xiao-hua, 2013).

Molecular Structure Analysis The molecular structure and crystallography of similar chloro-dimethylpropanamides have been extensively studied, providing insights into their chemical characteristics. For example, compounds like 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide have been synthesized and analyzed through X-ray crystal diffraction (Huang Ming-zhi et al., 2005).

Chemical Reactions and Properties 3-Chloro-N-hydroxy-2,2-dimethylpropanamide can form a stable complex with Fe(III) in the presence of surfactant, demonstrating its reactivity and ability to form complexes under certain conditions. Such reactions provide a foundation for understanding the chemical behavior of chloro-dimethylpropanamides (L. Shu, 2011).

Scientific Research Applications

  • Spectrophotometric Determination : A study by Shu (2011) described a method for determining 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide using spectrophotometry. This implies potential applications in analytical chemistry for similar compounds (Shu, 2011).

  • Synthesis of Isoxazolidinone Derivatives : Yang Gui-qiu and Yu Chun-rui (2004) reported the synthesis of 4,4-Dimethyl-3-isoxazolidinone using 3-Chloro-N-hydroxy-2,2-dimethylpropanamide. This suggests that 2-Chloro-N,N-dimethylpropanamide could be used in the synthesis of various organic compounds (Yang Gui-qiu & Yu Chun-rui, 2004).

  • Crystal Structure Analysis : Studies by Yalcin et al. (2012) and Huang Ming-zhi et al. (2005) on compounds like 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide and 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide have focused on crystal structure analysis, indicating potential applications in material science and crystallography (Yalcin et al., 2012), (Huang Ming-zhi et al., 2005).

  • Chemical Synthesis and Catalytic Pyrolysis : Pu Zhong-wei (2008) and Du Xiao-hua (2013) explored the synthesis of N,N-dimethylacrylamide and 2-Chloro-N,N-dimethylnicotinamide, respectively, highlighting the role of related compounds in chemical synthesis and industrial applications (Pu Zhong-wei, 2008), (Du Xiao-hua, 2013).

  • Thermochemical Properties : Abboud et al. (1989) studied the thermochemical properties of related compounds like 2,2-dimethylpropanamide. This research might be relevant for understanding the physical and chemical properties of 2-Chloro-N,N-dimethylpropanamide (Abboud et al., 1989).

properties

IUPAC Name

2-chloro-N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO/c1-4(6)5(8)7(2)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOAUKIEENWZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884469
Record name Propanamide, 2-chloro-N,N-dimethyl-
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Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N,N-dimethylpropanamide

CAS RN

10397-68-9
Record name 2-Chloro-N,N-dimethylpropanamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, 2-chloro-N,N-dimethyl-
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Record name Propanamide, 2-chloro-N,N-dimethyl-
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Record name Propanamide, 2-chloro-N,N-dimethyl-
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Record name 2-chloro-N,N-dimethylpropionamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JE Dannatt, A Yadav, MR Smith III, RE Maleczka Jr - Tetrahedron, 2022 - Elsevier
A bidentate monoanionic ligand system was developed to enable iridium catalyzed C(sp 3 )–H activation borylation of N-methyl amides. Borylated amides were obtained in moderate to …
Number of citations: 2 www.sciencedirect.com
J Rzymkowski, A Piątek - Helvetica Chimica Acta, 2016 - Wiley Online Library
Alkenes possessing four different carbon‐linked substituents are the main structural motif of many biologically active compounds. The derivatives of (2E)‐3‐(3‐methoxyphenyl)‐2‐…
Number of citations: 2 onlinelibrary.wiley.com

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